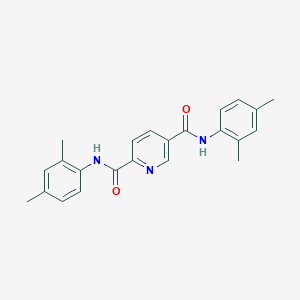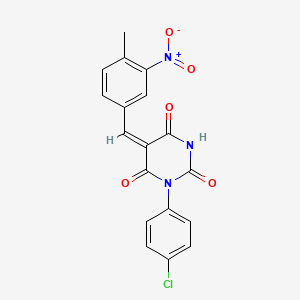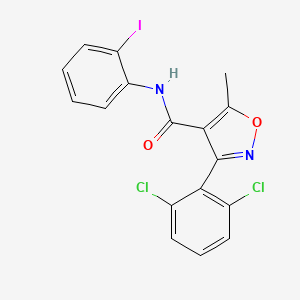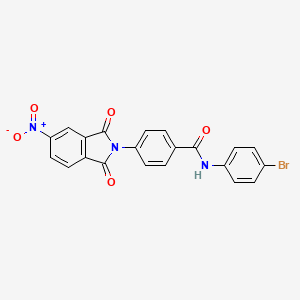
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide
Vue d'ensemble
Description
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BM212 belongs to the family of pyridine dicarboxamide compounds that have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral replication, inflammation, and cancer progression. For example, N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has also been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation. Furthermore, N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to exhibit a range of biochemical and physiological effects, depending on the target cell or tissue. In vitro studies have shown that N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide inhibits the replication of HIV-1 and HCV by reducing the production of viral RNA and proteins. N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide is also stable under a wide range of conditions, making it suitable for long-term storage and transport. However, one limitation of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide is its relatively poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide. One area of interest is the development of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide analogs with improved antiviral, anti-inflammatory, and anticancer properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide in vivo, which could provide valuable information for the development of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide-based therapeutics. Furthermore, the potential use of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide in combination with other drugs or therapies for the treatment of viral infections, inflammatory diseases, and cancer should be explored.
Applications De Recherche Scientifique
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Several studies have investigated the antiviral properties of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide, particularly against HIV-1 and HCV. In vitro studies have shown that N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide inhibits the replication of HIV-1 and HCV by targeting different stages of the viral life cycle. N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-N,5-N-bis(2,4-dimethylphenyl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-5-8-19(16(3)11-14)25-22(27)18-7-10-21(24-13-18)23(28)26-20-9-6-15(2)12-17(20)4/h5-13H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORWLLMENJLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dimethylphenyl)pyridine-2,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-2-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3740061.png)
![2,4-dichloro-N-{4-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3740072.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3740080.png)

![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)

![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)
